molecular formula C28H31NO12 B1202991 N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide CAS No. 74273-37-3

N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide

Cat. No.: B1202991
CAS No.: 74273-37-3
M. Wt: 573.5 g/mol
InChI Key: MJZPYMZHBBNILO-UHFFFAOYSA-N
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Description

Anthracyclines are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage . This compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-Formyl-1-hydroxy-13-dihydrodaunomycin involves several steps, including the formation of the tetracenequinone ring structure and the attachment of the sugar moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Formyl-1-hydroxy-13-dihydrodaunomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N-Formyl-1-hydroxy-13-dihydrodaunomycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of anthracyclines. In biology, it is used to investigate the mechanisms of action of anthracycline antibiotics. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of N-Formyl-1-hydroxy-13-dihydrodaunomycin involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

N-Formyl-1-hydroxy-13-dihydrodaunomycin is unique compared to other anthracyclines due to its specific structural features and reactivity. Similar compounds include daunorubicin and doxorubicin, which also belong to the anthracycline class. N-Formyl-1-hydroxy-13-dihydrodaunomycin has distinct properties that make it a valuable compound for scientific research .

Properties

CAS No.

74273-37-3

Molecular Formula

C28H31NO12

Molecular Weight

573.5 g/mol

IUPAC Name

N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide

InChI

InChI=1S/C28H31NO12/c1-10-23(33)13(29-9-30)6-17(40-10)41-16-8-28(38,11(2)31)7-12-18(16)25(35)22-21(24(12)34)26(36)19-14(32)4-5-15(39-3)20(19)27(22)37/h4-5,9-11,13,16-17,23,31-35,38H,6-8H2,1-3H3,(H,29,30)

InChI Key

MJZPYMZHBBNILO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)O)(C(C)O)O)NC=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)O)(C(C)O)O)NC=O)O

Synonyms

N-FH-13-DHD
N-formyl-1-hydroxy-13-dihydrodaunomycin

Origin of Product

United States

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